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Bis(3,4-epoxycyclohexylmethyl) adipate - 3130-19-6

Bis(3,4-epoxycyclohexylmethyl) adipate

Catalog Number: EVT-289256
CAS Number: 3130-19-6
Molecular Formula: C20H30O6
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis(3,4-epoxycyclohexylmethyl) adipate is a colorless liquid . It is used as an intermediate of epoxy resins, coating of food packaging materials, and intermediates of electronic materials .


Molecular Structure Analysis

The molecular formula of Bis(3,4-epoxycyclohexylmethyl) adipate is C20H28O6 . Its average mass is 364.434 Da and its monoisotopic mass is 364.189697 Da .


Physical And Chemical Properties Analysis

Bis(3,4-epoxycyclohexylmethyl) adipate has a weight per epoxide of 190-210 g/mol and a viscosity of 400-750 cp . Its density is 1.149 g/mL at 25 °C .

Synthesis Analysis

The synthesis of BECMA can be achieved through the epoxidation of its corresponding dicycloolefin precursor, di(2-cyclohexenyl) adipate. [] While specific synthesis details for BECMA are limited in the provided literature, a similar compound, bis(2,3-epoxycyclohexyl) ether, was synthesized via epoxidation using 3-chloroperbenzoic acid. []

Molecular Structure Analysis
  • Cationic Ring-Opening Polymerization: BECMA undergoes cationic ring-opening polymerization when exposed to cationic initiators, such as diaryliodonium salts, in the presence of a photosensitizer like camphorquinone under blue light irradiation. This process leads to the formation of crosslinked polymer networks. [] The polymerization rate and the properties of the resulting polymers can be influenced by the type and concentration of the chain transfer agent used. []

  • Anhydride Curing: BECMA can be cured with anhydrides like 4-methyl hexahydrophthalic anhydride (MHHPA) to form epoxy resins with enhanced properties. This reaction typically requires a catalyst and elevated temperatures. The curing kinetics and properties of the resulting resin can be influenced by the structure of the epoxy resin and the anhydride used. []

  • Thermal Degradation: During melt mixing at high temperatures, BECMA undergoes thermal degradation, leading to a decrease in molar mass. This degradation involves random chain scission, producing shorter polymer chains with crotonic and carboxyl end groups. []

Mechanism of Action
  • Cationic Ring-Opening Polymerization: The mechanism involves the generation of a cationic species, which initiates the ring-opening of the epoxy group. This is followed by a chain propagation step where the opened epoxy group reacts with another epoxy ring, ultimately leading to the formation of a crosslinked polymer network. []

  • Anhydride Curing: The mechanism involves the reaction of the epoxy group with the anhydride group, typically in the presence of a catalyst. This reaction leads to the formation of a crosslinked network structure through esterification and etherification reactions. []

Physical and Chemical Properties Analysis
  • High Reactivity: The presence of two epoxy groups makes BECMA highly reactive, allowing it to participate readily in ring-opening polymerization and curing reactions. [, , ]

  • Good Thermal Stability: Cured BECMA resins generally demonstrate good thermal stability, which is crucial for applications requiring resistance to high temperatures. [, ]

  • High Glass Transition Temperature (Tg): Polymers synthesized from BECMA often exhibit high Tg values, making them suitable for applications requiring dimensional stability at elevated temperatures. [, ]

  • Good Transparency: BECMA-based materials can be highly transparent, making them suitable for optical applications such as lenses and waveguides. []

  • Moisture Resistance: Cured BECMA resins generally exhibit good moisture resistance, making them suitable for applications requiring protection against humidity or water exposure. []

  • Dielectric Properties: BECMA-based materials often possess good dielectric properties, making them suitable for use in electrical insulation applications. []

Applications
  • Polymer Synthesis and Modification: BECMA is used as a monomer for synthesizing epoxy resins with desirable properties like high Tg, good thermal stability, and moisture resistance. [, , ] It is also used to modify other polymers, such as poly[(R)-3-hydroxybutyric acid] (PHB), to improve their melt stability and other properties. []

  • Coatings: Cured BECMA resins can be used as coatings for various substrates due to their good adhesion, chemical resistance, and mechanical properties. []

  • Adhesives: The strong adhesion properties of cured BECMA resins make them suitable for use as adhesives in various applications. []

  • Electronics: BECMA-based materials find use in electronics, particularly as encapsulants for electronic components due to their good dielectric properties and moisture resistance. []

  • Optics: The transparency and ability to tailor the refractive index of BECMA-based materials make them suitable for optical applications like lenses, waveguides, and gradient refractive index materials. [, , ]

  • Dental Restorations: BECMA can be incorporated into dental restorative materials to modify their polymerization shrinkage, double bond conversion, and hardness. []

Properties

CAS Number

3130-19-6

Product Name

Bis(3,4-epoxycyclohexylmethyl) adipate

IUPAC Name

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2

InChI Key

DJUWPHRCMMMSCV-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

Canonical SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

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